7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
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Overview
Description
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced to the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for cancer and other diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure, lacking the dioxino ring.
Quinazolinone: A derivative with a carbonyl group at the 4-position, which imparts different chemical properties.
Dihydroquinazoline: A reduced form of quinazoline with hydrogen atoms added to the nitrogen-containing ring
Uniqueness
7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is unique due to its fused dioxino ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |
InChI |
InChI=1S/C10H9N3O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2,(H2,11,12,13) |
InChI Key |
JDZPEADBJXLTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3N |
Origin of Product |
United States |
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